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molecular formula C6H13NO3S B8550645 1-(1-Hydroxy-1-methylethyl)cyclopropanesulfonamide CAS No. 1397343-14-4

1-(1-Hydroxy-1-methylethyl)cyclopropanesulfonamide

Cat. No. B8550645
M. Wt: 179.24 g/mol
InChI Key: KFJUNGITOPYZCB-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

To a solution of the product of Step 2 (995 mg) in methanol (30 mL) under nitrogen was added Pd/C (169 mg). The flask was purged with hydrogen and stirred for 3 hours. Celite was added to the reaction mixture and it was filtered through a pad of Celite. The solvent was removed in vacuo. The resulting residue was purified by flash chromatography (ISCO, 0 to 10% methanol in dichloromethane) to afford the desired product (391 mg). 1H NMR (400 MHz, CDCl3): δ (ppm) 4.88 (br s, 2H), 2.58 (s, 1H), 1.44-1.41 (m, 2H), 1.41 (s, 6H), 1.06-1.03 (m, 2H).
Name
product
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
169 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1([S:8]([NH:11]C(=O)OCC2C=CC=CC=2)(=[O:10])=[O:9])[CH2:7][CH2:6]1)([CH3:4])[CH3:3]>CO.[Pd]>[OH:1][C:2]([C:5]1([S:8]([NH2:11])(=[O:9])=[O:10])[CH2:6][CH2:7]1)([CH3:4])[CH3:3]

Inputs

Step One
Name
product
Quantity
995 mg
Type
reactant
Smiles
OC(C)(C)C1(CC1)S(=O)(=O)NC(OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
169 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with hydrogen
ADDITION
Type
ADDITION
Details
Celite was added to the reaction mixture and it
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (ISCO, 0 to 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C)(C)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 391 mg
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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